molecular formula C11H9Cl2N3O2 B3373215 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole CAS No. 956962-22-4

1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B3373215
CAS No.: 956962-22-4
M. Wt: 286.11 g/mol
InChI Key: IJSXGDZPWWDRQM-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 2,4-dichlorobenzyl group, a methyl group, and a nitro group

Preparation Methods

The synthesis of 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 5-methyl-3-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The 2,4-dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:

    2,4-dichlorobenzyl alcohol: This compound is a mild antiseptic used in throat lozenges.

    2,4-dichlorobenzyl chloride: Used as an intermediate in organic synthesis.

    2,4-dichlorobenzyl piperazine: Studied for its potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-5-methyl-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-7-4-11(16(17)18)14-15(7)6-8-2-3-9(12)5-10(8)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSXGDZPWWDRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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